molecular formula C6H2ClN3O2Se B016539 5-Chloro-4-nitro-2,1,3-benzoselenadiazole CAS No. 20718-46-1

5-Chloro-4-nitro-2,1,3-benzoselenadiazole

Cat. No. B016539
CAS RN: 20718-46-1
M. Wt: 262.52 g/mol
InChI Key: TZPWJERFLDFTSH-UHFFFAOYSA-N
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Description

5-Chloro-4-nitro-2,1,3-benzoselenadiazole is a compound with potential interest in the field of heterocyclic chemistry, particularly in the synthesis and study of heterocyclic scaffolds. This compound is relevant due to its unique structural and chemical properties that make it a candidate for various synthetic and analytical applications in chemistry.

Synthesis Analysis

The synthesis of heterocyclic compounds related to 5-Chloro-4-nitro-2,1,3-benzoselenadiazole often involves multistep reactions, starting from commercially available building blocks. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid, a related compound, has been used as a starting material in heterocyclic oriented synthesis (HOS), leading to various nitrogenous heterocycles through polymer-supported o-phenylendiamines reactions (Křupková, Funk, Soural, & Hlaváč, 2013).

Molecular Structure Analysis

The molecular and crystal structures of compounds closely related to 5-Chloro-4-nitro-2,1,3-benzoselenadiazole, such as 5,7-dichloro-4-nitro-2,1,3-benzoxadiazole, have been established by X-ray diffraction analysis. These studies provide insight into the molecular arrangements and the hydrogen bond systems in the crystals of these compounds (Levinson et al., 2002).

Chemical Reactions and Properties

Nitration reactions involving 5-fluoro-2,1,3-benzoselenadiazoles have led to the synthesis of 4-fluoro3-nitro- and 4-fluoro-6-nitro- derivatives, demonstrating the compound's reactivity towards electrophilic substitution reactions. Reductive deselenation of these nitration products yields novel fluoronitro-o-phenylenediamines, highlighting the compound's versatility in synthetic chemistry (Tian, Grivas, & Olsson, 1993).

Scientific Research Applications

  • Redox Behavior Analysis

    It is used for determining the redox behavior of 2,1,3-benzo(group VI)diazoles and their derivatives (Sherman, Lambert, & Pilgram, 1974).

  • Synthesis of Novel Compounds

    The compound is used in synthesizing novel fluoronitro-o-phenylenediamines and o-nitrophenols (Tian, Grivas, & Olsson, 1993). It is also involved in the synthesis of heterocyclic rings containing nitrogen (Rao & Ratnam, 1958) and 2-methyl-4-nitrobenzimidazoles (Tian & Grivas, 1992).

  • Reagent in Selenium Determination

    It serves as a reagent for determining selenium in research (Tanaka & Kawashima, 1965).

  • Precursor in Synthesis

    As a precursor, it aids in synthesizing selenadiazolo[3,4-i]benzazepine derivatives (Elmaaty, 2008) and 6-halo-5-nitroquinoxalines (Tian & Grivas, 1992).

  • Organic Magnetic Materials

    It is recognized for its potential in organic magnetic materials due to its stability as a nitroxide radical (Ferrer et al., 2001).

  • Drug Discovery

    It can serve as a starting material in heterocyclic oriented synthesis (HOS) for drug discovery (Křupková et al., 2013).

  • Antimicrobial Activity

    Compounds derived from 5-Chloro-4-nitro-2,1,3-benzoselenadiazole exhibit anti-bacterial and anti-fungal activities (Soni, Narsinghani, & Sethi, 2012). Ligands and complexes of this compound also show antimicrobial activities against various bacteria and fungi (Tavman & Birteksoz, 2009).

  • Material Science Applications

    It has applications in high-energy material synthesis with significant detonation velocity and pressure values (Srinivas et al., 2012).

  • HPLC Analysis

    NBD-Cl and NBD-F derivatives are used for the analysis of amines and amino acids using high-performance liquid chromatography (HPLC) (Aboul-Enein, Elbashir, & Suliman, 2011).

  • Photodynamic Therapy

    Modified porphyrins with 5-Chloro-4-nitro-2,1,3-benzoselenadiazole show potential as photosensitizers in photodynamic therapy (Cillo & Lash, 2005).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

5-chloro-4-nitro-2,1,3-benzoselenadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClN3O2Se/c7-3-1-2-4-5(9-13-8-4)6(3)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZPWJERFLDFTSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=N[Se]N=C2C(=C1Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClN3O2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402424
Record name 5-chloro-4-nitro-2,1,3-benzoselenadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-4-nitro-2,1,3-benzoselenadiazole

CAS RN

20718-46-1
Record name 5-Chloro-4-nitro-2,1,3-benzoselenadiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20718-46-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-4-nitro-2,1,3-benzoselenadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

At 0-5° C., a 65% aqueous solution of HNO3 (6.5 g, 103.5 mmol, 3.3 equiv) was added to a solution of 5-chloro-benzo[1,2,5]selenadiazole (6.82 g, 31.35 mmol; 1H NMR (400 MHz, d6-DMSO): δ=7.96 (d, J=1.4 Hz, 1H), 7.82 (d, J=10.2 Hz, 1H), 7.52 (dd, J=10.2/1.4 Hz, 1H)) in sulfuric acid (95-97%, 100 ml). After 2 hours at 5° C., the reaction mixture was poured onto ice water, and the precipitate was filtered off. The solid was washed with water and dried under high vacuum to afford the title compound (8.14 g, 99%). 1H NMR (400 MHz, d6-DMSO): δ=8.13 (d, J=8.5 Hz, 1H), 7.82 (d, J=8.5 Hz, 1H).
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
6.82 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
99%

Synthesis routes and methods II

Procedure details

A solution of 5-chloro-2,1,3-benzoselenadiazole from Step A (800 mg, 1.80 mmol) in conc. H2SO4 (12 mL) was cooled to 0° C. and 90% HNO3 (0.8 mL) was added. After 30 min the reaction was cooled to 0° C. and diluted with H2O (10 mL). The solid was filtered off and washed with cold 1420 to yield the title compound. MS: m/z=263 (M+1).
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
0.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-4-nitro-2,1,3-benzoselenadiazole
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Reactant of Route 5
5-Chloro-4-nitro-2,1,3-benzoselenadiazole
Reactant of Route 6
5-Chloro-4-nitro-2,1,3-benzoselenadiazole

Citations

For This Compound
3
Citations
JFW Keana, SM Kher, SX Cai… - Journal of medicinal …, 1995 - ACS Publications
A series of mono-, di-, tri-, and tetrasubstituted 1, 4-dihydroquinoxaline-2, 3-diones (QXs) were synthesized and evaluated as antagonists at IV-methyl-D-aspartate (NMDA)/glycine sites …
Number of citations: 78 pubs.acs.org
RD Holland, J Taylor, L Schoenbachler… - Chemical research in …, 2004 - ACS Publications
A rapid and facile tandem solvent solid phase extraction method was established to isolate the heterocyclic aromatic amines (HAAs) 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (8-…
Number of citations: 54 pubs.acs.org
DJ Brown, EC Taylor, JA Ellman - 2004 - books.google.com
This volume in the Chemistry of Heterocyclic Compounds series presents a comprehensive review of the quinoxaline literature from 1975 to the present (2002), updating Volumes 5 and …
Number of citations: 0 books.google.com

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